Welcome to the BenchChem Online Store!
molecular formula C22H27N5O2 B560654 Branaplam CAS No. 1562338-42-4

Branaplam

Cat. No. B560654
M. Wt: 393.5 g/mol
InChI Key: STWTUEAWRAIWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08729263B2

Procedure details

To a 2-L flask was added 5-(1H-pyrazol-4-yl)-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol (50 g, 127 mmol), 37% HCl (21 mL, 254 mmol), H2O (1 L) and EtOH (1 L). SMOPEX-234 (10 g, Pd scavenger) and activated charcoal (10 g) were also added. The mixture was heated at reflux (78° C.) for 3 hours. The resulting black mixture was allowed to cool to 60° C., and the Pd scavenging agents were filtered off at 50-60° C. The filtrate was cooled to 15° C. gradually over 1 h, and a pale yellow precipitate formed. After 2 h, the solid was collected by filtration, washed with EtOH (50 mL), and dried under vacuum at 50° C. to give 5-(1H-pyrazol-4-yl)-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride (27.2 g, 63 mmol). HRMS m/z 394.2222 [M+H]; 1H-NMR: (DMSO-d6, 400 MHz) δ 13.09 (br, 2H), 9.41 (d, J=12 Hz, 1H), 8.61 (d, J=12 Hz, 1H), 8.49 (d, J=Hz, 1H), 8.15 (br, 2H), 7.95 (d, J=8 Hz, 1H), 7.46 (d, J=8 Hz, 1H), 7.26 (d, J=8 Hz, 2H), 5.72 (m, 1H), 2.33 (dd, Ja=3.2 Hz, Jb=13.2 Hz, 2H), 1.86-1.92 (m, Ja=8 Hz, 2H), 1.23 (s, 6H), 1.10 (s, 6H); 13C-NMR: (DMSO-d6, 100 MHz) δ 162.34, 158.51, 156.41, 136.29, 128.72, 127.94, 120.40, 119.95, 116.37, 115.18, 113.45, 67.94, 56.69, 29.23, 25.10; XRPD: 13.47505, 14.29462, 14.99017, 16.55045, 17.60726, 19.69314, 21.89296, 23.89703, 25.82989, 27.13969, 28.47844, 36.94252, 43.77528.
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]2[CH:7]=[CH:8][C:9]([C:13]3[N:14]=[N:15][C:16]([O:19][CH:20]4[CH2:25][C:24]([CH3:27])([CH3:26])[NH:23][C:22]([CH3:29])([CH3:28])[CH2:21]4)=[CH:17][CH:18]=3)=[C:10]([OH:12])[CH:11]=2)[CH:3]=[N:2]1.[ClH:30].O.C>[Pd].CCO>[ClH:30].[NH:2]1[CH:3]=[C:4]([C:6]2[CH:7]=[CH:8][C:9]([C:13]3[N:14]=[N:15][C:16]([O:19][CH:20]4[CH2:25][C:24]([CH3:27])([CH3:26])[NH:23][C:22]([CH3:29])([CH3:28])[CH2:21]4)=[CH:17][CH:18]=3)=[C:10]([OH:12])[CH:11]=2)[CH:5]=[N:1]1 |f:6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1N=CC(=C1)C=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
Name
Quantity
21 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 60° C.
FILTRATION
Type
FILTRATION
Details
the Pd scavenging agents were filtered off at 50-60° C
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 15° C. gradually over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
a pale yellow precipitate formed
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with EtOH (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.N1N=CC(=C1)C=1C=CC(=C(C1)O)C=1N=NC(=CC1)OC1CC(NC(C1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 63 mmol
AMOUNT: MASS 27.2 g
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.